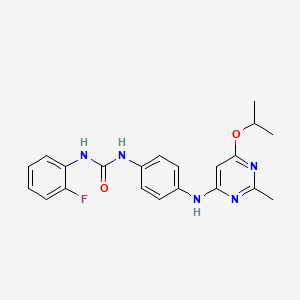

1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWBZZHPYOUPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Coupling Reaction: The final step involves the coupling of the fluorophenyl and pyrimidinyl intermediates with a urea linkage, often facilitated by a coupling reagent such as carbodiimide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-2-fluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (SKLB-329)

- Structural Differences: SKLB-329 replaces the pyrimidin-4-ylamino group in the target compound with a pyrazolo[3,4-d]pyrimidin-4-yloxy moiety, which alters the hydrogen-bonding network and steric profile .

- Pharmacological Activity: SKLB-329 is a multikinase inhibitor targeting VEGFR2, PDGFRβ, and c-Kit, with IC₅₀ values in the nanomolar range (e.g., 14 nM for VEGFR2). The trifluoromethyl group in SKLB-329 enhances hydrophobic interactions with kinase ATP-binding pockets .

- Synthetic Yield : SKLB-329 is synthesized via multi-step routes with yields comparable to the target compound (~70–80%) .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structural Differences : This compound features a pyrrole-carbonyl group instead of the pyrimidine-based substituent. The methoxyphenyl group provides distinct electronic effects compared to the fluorophenyl group in the target compound .

- Synthetic Efficiency : A one-step carbonylation method using triphosgene achieves a 72% yield, suggesting that the target compound’s synthesis could benefit from analogous strategies .

1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives

- Structural Differences: These derivatives lack the fluorophenyl group and pyrimidine-amino linkage. For example, compound 1 (from ) includes a 3-chloro-2-fluorophenoxy group, which may confer distinct solubility and target engagement profiles .

1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea

- Structural Differences: The isopropenylphenyl group introduces a sterically bulky substituent, contrasting with the pyrimidine-amino group in the target compound. This difference likely affects binding to hydrophobic pockets in enzyme targets .

- Synthetic Notes: The isopropenyl group may complicate regioselectivity during synthesis compared to the isopropoxy group in the target compound .

Key Comparative Data Table

Research Findings and Implications

- Target Selectivity: The pyrimidine-amino group in the target compound may offer superior kinase selectivity compared to SKLB-329’s pyrazolo-pyrimidine scaffold, as pyrimidine derivatives often exhibit precise ATP-binding pocket interactions .

- Metabolic Stability : The 2-fluorophenyl group likely enhances metabolic stability relative to methoxy or nitro-substituted analogs, as seen in comparative pharmacokinetic studies of similar compounds .

- Synthetic Challenges : The isopropoxy group in the target compound may require specialized protection/deprotection strategies during synthesis, contrasting with the straightforward carbonylation methods used for pyrrole-urea derivatives .

Biological Activity

1-(2-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-cancer and antiviral therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a pyrimidine moiety, and an isopropoxy substituent. This unique combination of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. In vitro studies indicate that it exhibits IC50 values ranging from 0.1 to 0.6 μM against IDO1, highlighting its potency as an immunotherapeutic agent .

- Antiviral Activity : Research suggests that derivatives similar to this compound have demonstrated antiviral properties. For instance, studies on related compounds have shown significant inhibition of viral replication at micromolar concentrations, suggesting a possible application in treating viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| IDO1 Inhibition | 0.1 - 0.6 μM | |

| Antiviral Activity (RSV) | EC50 = 5 - 28 μM | |

| Tumor Growth Inhibition | TGI = 40.5% | |

| Cytotoxicity in Cancer Cells | Low |

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

- Cancer Treatment : In vivo studies using xenograft models demonstrated that the administration of related compounds resulted in significant tumor growth inhibition, indicating their potential as therapeutic agents in oncology .

- Antiviral Research : A study evaluated the antiviral efficacy against respiratory syncytial virus (RSV), where compounds structurally related to this urea derivative showed promising results with low cytotoxicity and effective viral suppression .

- Pharmacokinetics : Preliminary pharmacokinetic analyses suggest favorable absorption and distribution characteristics for this compound, with moderate plasma clearance and high oral bioavailability observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.